1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidine
Overview
Description
1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidine is a chemical compound that features a piperidine ring substituted with a sulfonyl group attached to a 1-methyl-1H-imidazole moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The imidazole ring is a common structural motif in many biologically active molecules, which contributes to the compound’s significance.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidine typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles or other suitable precursors under mild conditions, often using nickel-catalyzed addition to nitriles followed by proto-demetallation, tautomerization, and dehydrative cyclization.
Sulfonylation: The imidazole ring is then sulfonylated using sulfonyl chlorides in the presence of a base such as triethylamine. This step introduces the sulfonyl group onto the imidazole ring.
Attachment to Piperidine: The final step involves the coupling of the sulfonylated imidazole with piperidine. This can be achieved through nucleophilic substitution reactions, where the piperidine nitrogen attacks the sulfonyl group, forming the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidine can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction of the sulfonyl group can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols.
Major Products Formed:
Oxidation: Oxidized imidazole derivatives.
Reduction: Reduced sulfonyl derivatives.
Substitution: Substituted imidazole derivatives.
Scientific Research Applications
1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting enzymes or receptors involving imidazole moieties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used to study the biological activity of imidazole-containing molecules and their interactions with biological targets.
Industrial Applications: It can be utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological activity. The sulfonyl group enhances the compound’s binding affinity and specificity by forming additional interactions with the target.
Comparison with Similar Compounds
1-methyl-1H-imidazole: A simpler imidazole derivative without the sulfonyl and piperidine groups.
1-[(1-methyl-1H-imidazol-4-yl)methanol]: A related compound with a hydroxyl group instead of a sulfonyl group.
4-(1H-imidazol-1-yl)benzoic acid: An imidazole derivative with a benzoic acid moiety.
Uniqueness: 1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidine is unique due to the presence of both the sulfonyl and piperidine groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-(1-methylimidazol-4-yl)sulfonylpiperidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2S/c1-11-7-9(10-8-11)15(13,14)12-5-3-2-4-6-12/h7-8H,2-6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGQWMLXNTHKJKJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)N2CCCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50640495 | |
Record name | 1-(1-Methyl-1H-imidazole-4-sulfonyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50640495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
936083-28-2 | |
Record name | 1-(1-Methyl-1H-imidazole-4-sulfonyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50640495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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